![molecular formula C25H20N2OS2 B2725088 4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 872197-59-6](/img/no-structure.png)

4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

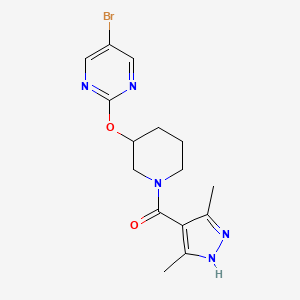

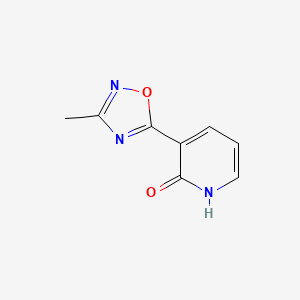

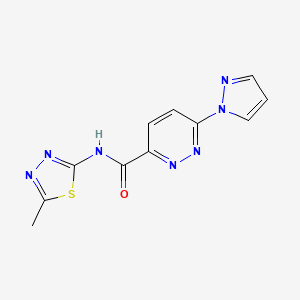

4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a chemical compound that has shown promising results in scientific research. The compound belongs to the thiazoloquinazolinone family and has been synthesized using various methods.

Aplicaciones Científicas De Investigación

- Researchers have investigated the compound’s potential as an anticancer agent. Its thiazoloquinazolinone scaffold may interact with cellular targets involved in cancer progression, making it a promising lead for drug development .

- The compound’s thioxo group and aromatic rings contribute to its antimicrobial properties. Studies have explored its effectiveness against bacteria, fungi, and even drug-resistant strains .

- The photophysical behavior of related compounds suggests that this thiazoloquinazolinone derivative could exhibit interesting luminescent properties. Researchers have synthesized similar ligands and studied their emission characteristics .

- Preliminary investigations indicate that derivatives of this compound may have neuroprotective effects. Their ability to modulate neuronal pathways and reduce oxidative stress warrants further exploration .

- The presence of the thioxo group and the aromatic system suggests potential anti-inflammatory properties. Researchers have evaluated its effects on inflammatory markers and pathways .

- The compound’s heterocyclic structure makes it an interesting ligand for metal coordination. Researchers have synthesized metal complexes with this scaffold and studied their stability and reactivity .

Anticancer Properties

Antimicrobial Activity

Photophysics and Luminescence

Neuroprotective Potential

Anti-inflammatory Activity

Metal Complex Formation

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one' involves the condensation of 2-methylbenzylamine with o-tolylisothiocyanate to form the intermediate 2-methylbenzylthiourea. This intermediate is then reacted with 2-aminobenzoic acid to form the final product.", "Starting Materials": [ "2-methylbenzylamine", "o-tolylisothiocyanate", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: Condensation of 2-methylbenzylamine with o-tolylisothiocyanate in ethanol to form 2-methylbenzylthiourea.", "Step 2: Reaction of 2-methylbenzylthiourea with 2-aminobenzoic acid in the presence of triethylamine and acetic anhydride to form the final product, '4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one'." ] } | |

Número CAS |

872197-59-6 |

Nombre del producto |

4-(2-methylbenzyl)-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one |

Fórmula molecular |

C25H20N2OS2 |

Peso molecular |

428.57 |

Nombre IUPAC |

3-(2-methylphenyl)-4-[(2-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |

InChI |

InChI=1S/C25H20N2OS2/c1-16-9-3-5-11-18(16)15-26-23-22(19-12-6-4-10-17(19)2)30-25(29)27(23)21-14-8-7-13-20(21)24(26)28/h3-14H,15H2,1-2H3 |

SMILES |

CC1=CC=CC=C1CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC=C5C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dimethyl (1R,2R,3S,4S)-7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B2725013.png)

![3-{[(5-Methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/structure/B2725020.png)

![methyl 2-{[3-(4-methoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate](/img/structure/B2725026.png)

amine](/img/structure/B2725027.png)